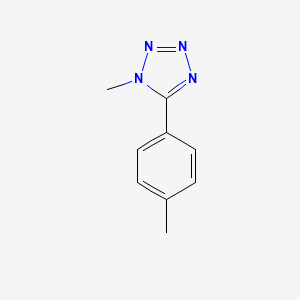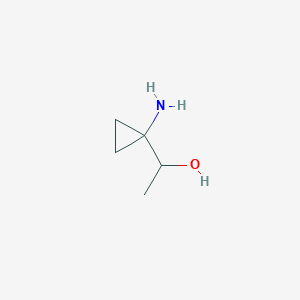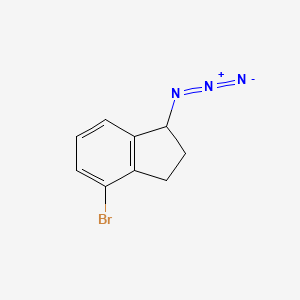
1-azido-4-bromo-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-azido-4-bromo-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of azido compounds and indenes It is characterized by the presence of an azido group (-N3) and a bromine atom attached to the indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-azido-4-bromo-2,3-dihydro-1H-indene typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene, is brominated using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) to yield 4-bromo-2,3-dihydro-1H-indene.
Azidation: The brominated intermediate is then treated with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azido group, resulting in the formation of this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-azido-4-bromo-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Bromination: Bromine (Br2), carbon tetrachloride (CCl4)
Azidation: Sodium azide (NaN3), dimethylformamide (DMF)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Cycloaddition: Alkynes, copper(I) catalysts
Major Products Formed
Substitution: Various substituted indenes depending on the nucleophile used.
Reduction: 1-amino-4-bromo-2,3-dihydro-1H-indene.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
1-azido-4-bromo-2,3-dihydro-1H-indene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry:
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of 1-azido-4-bromo-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. For example:
Reduction: The azido group is reduced to an amine group, which can then participate in further chemical reactions.
Cycloaddition: The azido group reacts with alkynes to form triazoles, which are stable and can be used in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1-azido-4-chloro-2,3-dihydro-1H-indene
- 1-azido-4-fluoro-2,3-dihydro-1H-indene
- 1-azido-4-iodo-2,3-dihydro-1H-indene
Uniqueness
1-azido-4-bromo-2,3-dihydro-1H-indene is unique due to the presence of both an azido group and a bromine atom, which confer distinct reactivity patterns. The bromine atom can be selectively substituted, and the azido group can participate in click chemistry, making this compound highly versatile for various synthetic applications.
Propiedades
IUPAC Name |
1-azido-4-bromo-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGBORJZUJVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2688444.png)
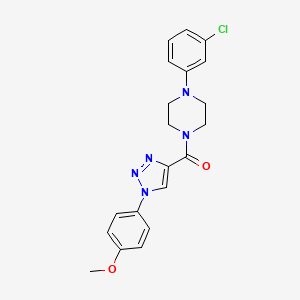
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2688450.png)
![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2688451.png)
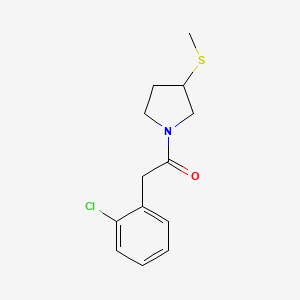
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B2688455.png)
![2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2688457.png)
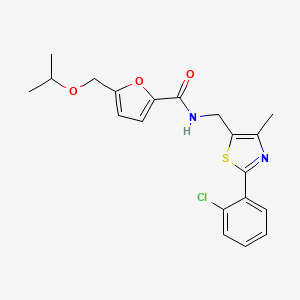
![1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2688461.png)
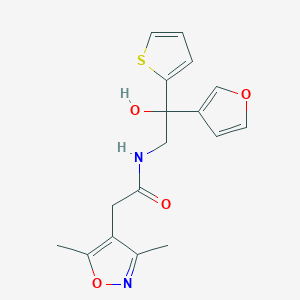
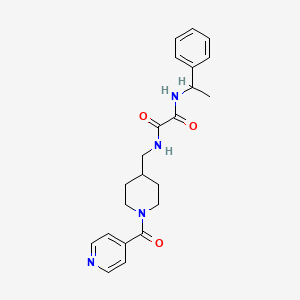
![2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B2688465.png)
